molecular formula C14H15N3O B4486851 4-[(1E)-2-(FURAN-2-YL)ETHENYL]-2-(PYRROLIDIN-1-YL)PYRIMIDINE

4-[(1E)-2-(FURAN-2-YL)ETHENYL]-2-(PYRROLIDIN-1-YL)PYRIMIDINE

Cat. No.: B4486851
M. Wt: 241.29 g/mol
InChI Key: KCCBCIZDFJOKSQ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1E)-2-(FURAN-2-YL)ETHENYL]-2-(PYRROLIDIN-1-YL)PYRIMIDINE is a complex organic compound that features a pyrimidine ring substituted with a furan-2-yl ethenyl group and a pyrrolidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-(FURAN-2-YL)ETHENYL]-2-(PYRROLIDIN-1-YL)PYRIMIDINE typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan-2-yl Ethenyl Group: This step involves the use of a furan derivative and an appropriate ethenylating agent under conditions that promote the formation of the ethenyl linkage.

    Attachment of the Pyrrolidin-1-yl Group: This can be done through nucleophilic substitution reactions where the pyrrolidine ring is introduced to the pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-(FURAN-2-YL)ETHENYL]-2-(PYRROLIDIN-1-YL)PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The ethenyl group can be reduced to an ethyl group under hydrogenation conditions.

    Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.

Major Products

    Oxidation: Furanones, hydroxylated derivatives.

    Reduction: Ethyl-substituted pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

4-[(1E)-2-(FURAN-2-YL)ETHENYL]-2-(PYRROLIDIN-1-YL)PYRIMIDINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1E)-2-(FURAN-2-YL)ETHENYL]-2-(PYRROLIDIN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The furan-2-yl ethenyl group and pyrrolidin-1-yl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Furan derivatives: Compounds with furan rings but different functional groups.

    Pyrimidine derivatives: Compounds with pyrimidine rings but different substituents.

Uniqueness

4-[(1E)-2-(FURAN-2-YL)ETHENYL]-2-(PYRROLIDIN-1-YL)PYRIMIDINE is unique due to the combination of its three distinct functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

4-[(E)-2-(furan-2-yl)ethenyl]-2-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-2-10-17(9-1)14-15-8-7-12(16-14)5-6-13-4-3-11-18-13/h3-8,11H,1-2,9-10H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCBCIZDFJOKSQ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=NC=CC(=N2)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(1E)-2-(FURAN-2-YL)ETHENYL]-2-(PYRROLIDIN-1-YL)PYRIMIDINE
Reactant of Route 2
Reactant of Route 2
4-[(1E)-2-(FURAN-2-YL)ETHENYL]-2-(PYRROLIDIN-1-YL)PYRIMIDINE
Reactant of Route 3
Reactant of Route 3
4-[(1E)-2-(FURAN-2-YL)ETHENYL]-2-(PYRROLIDIN-1-YL)PYRIMIDINE
Reactant of Route 4
Reactant of Route 4
4-[(1E)-2-(FURAN-2-YL)ETHENYL]-2-(PYRROLIDIN-1-YL)PYRIMIDINE
Reactant of Route 5
Reactant of Route 5
4-[(1E)-2-(FURAN-2-YL)ETHENYL]-2-(PYRROLIDIN-1-YL)PYRIMIDINE
Reactant of Route 6
Reactant of Route 6
4-[(1E)-2-(FURAN-2-YL)ETHENYL]-2-(PYRROLIDIN-1-YL)PYRIMIDINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.